molecular formula C12H15F3N2O B1489345 2-(Piperidin-4-ylmethoxy)-5-(trifluoromethyl)pyridine CAS No. 1220180-44-8

2-(Piperidin-4-ylmethoxy)-5-(trifluoromethyl)pyridine

Cat. No.: B1489345
CAS No.: 1220180-44-8
M. Wt: 260.26 g/mol
InChI Key: JJUNIYFKGAHIGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(Piperidin-4-ylmethoxy)-5-(trifluoromethyl)pyridine” is a chemical compound with the molecular formula C11H17ClN2O and a molecular weight of 228.72 . It is used for proteomics research .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 228.72 and a molecular formula of C11H17ClN2O . Further physical and chemical properties are not provided in the available resources.

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of related compounds to 2-(Piperidin-4-ylmethoxy)-5-(trifluoromethyl)pyridine, such as 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, has been achieved through processes like chlorination and condensation, indicating potential methods for synthesizing variants of this chemical (Shen Li, 2012).

Molecular Dynamic Simulation and Quantum Chemical Studies

  • Piperidine derivatives, including those similar to this compound, have been studied for their adsorption and corrosion inhibition properties on iron, using quantum chemical calculations and molecular dynamics simulations. This suggests possible applications in corrosion inhibition (S. Kaya et al., 2016).

Biological Applications

  • In biological contexts, compounds structurally related to this compound, such as LSD1 inhibitors, have been investigated for their potential in treating cancers. The binding modes and interactions of these compounds with critical residues in lysine demethylation reactions have been explored, indicating a possible role in cancer treatment (H. Niwa et al., 2018).

Antioxidant and Polymerization Mediator Potential

  • Piperidine nitroxyl radicals, which are structurally related to this compound, have been recognized for their roles as antioxidants, contrast agents, and polymerization mediators. Research has focused on developing novel nitroxyl radicals for various reactivities, hinting at the potential of this compound in these applications (Yuichi Kinoshita et al., 2009).

Synthetic Chemistry

  • Novel synthetic routes and transformations of related piperidine derivatives have been explored, suggesting that this compound could also be synthesized and transformed in innovative ways for various applications (A. I. Moskalenko & V. Boev, 2013).

Safety and Hazards

The safety and hazards associated with “2-(Piperidin-4-ylmethoxy)-5-(trifluoromethyl)pyridine” are not explicitly stated in the available resources. It is intended for research use only and is not intended for diagnostic or therapeutic use .

Properties

IUPAC Name

2-(piperidin-4-ylmethoxy)-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2O/c13-12(14,15)10-1-2-11(17-7-10)18-8-9-3-5-16-6-4-9/h1-2,7,9,16H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJUNIYFKGAHIGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=NC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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